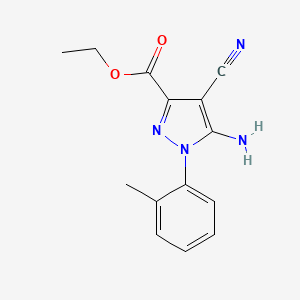
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles and their derivatives have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antidiabetic, and anticancer properties. This article reviews the biological activities of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 244.25 g/mol. The structure features a pyrazole ring substituted with an ethyl carboxylate group and an o-tolyl group, contributing to its unique biological profile.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro assays demonstrated that this compound exhibits higher selectivity for COX-2 over COX-1, indicating a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .
2. Antidiabetic Effects
The compound has also been evaluated for its antidiabetic activity through its effects on glucose metabolism. In vitro studies indicated that it inhibits α-glucosidase and β-glucosidase, enzymes involved in carbohydrate digestion. The inhibitory percentages were reported to be significantly higher than those of standard antidiabetic agents like acarbose . Additionally, in vivo studies confirmed its hypoglycemic effects, suggesting its potential as a therapeutic agent for managing diabetes .
3. Anticancer Potential
This compound has been investigated for its anticancer properties. Preliminary results from cell line studies indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate signaling pathways associated with cell proliferation and survival has positioned it as a candidate for further development in cancer therapy .
The biological activities of this compound can be attributed to several mechanisms:
- COX Inhibition : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins.
- Enzyme Inhibition : Its action on α-glucosidase and β-glucosidase leads to decreased glucose absorption in the intestines.
- Apoptotic Pathways : Activation of caspases suggests that the compound can trigger programmed cell death in malignant cells.
Case Studies
Several studies have documented the efficacy of this compound:
Propiedades
IUPAC Name |
ethyl 5-amino-4-cyano-1-(2-methylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-20-14(19)12-10(8-15)13(16)18(17-12)11-7-5-4-6-9(11)2/h4-7H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZLEWCLVKYXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675070 | |
| Record name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-68-3 | |
| Record name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















